For researchers aiming to detect and quantify pyrocatechol sulfate, the following methodologies from recent studies provide a reliable foundation.
Table: Key Experimental Parameters from Peer-Reviewed Studies
| Study Context | Sample Type | Analytical Platform | Key Sample Preparation & Workflow Steps |
|---|
| Severe Alcohol Use Disorder (sAUD) [1] [2] | Human Plasma | Non-targeted Liquid Chromatography-Mass Spectrometry (LC-MS) | 1. Blood sample collection from patients and healthy controls. 2. Plasma separation. 3. Protein precipitation (e.g., with methanol). 4. Analysis by LC-MS in multiple ionization modes (e.g., positive/negative electrospray ionization). 5. Data processing with multivariate statistics (PCA, sPLS-DA). | | Chronic Kidney Disease (CKD) [3] | Rat Plasma, Liver, Heart, Kidney Tissue | Ultra Performance LC-MS (UPLC-QToF/MS) | 1. Sample homogenization (for tissues). 2. Metabolite extraction. 3. Analysis by UPLC-QToF/MS with alternating low/high collision energy. 4. Metabolite identification using online databases and validation with standards. |
The relationship between dietary intake, gut microbiota, and the systemic physiological effects of this compound can be visualized as a pathway.
The identification of this compound as a modulator of biological systems opens several avenues for applied research.
The table below summarizes the core characteristics of this microbial metabolite:
| Attribute | Description |
|---|---|
| Chemical Nature | Phenolic sulfate metabolite [1] [2] |
| Origin | Dietary precursors (e.g., berries) metabolized by the gut microbiota [1] [2] |
| Biological Relevance | Potential modulator of brain health and cardiomyocyte function [1] [2]; Associated with fear extinction learning in preclinical models [3] |
| Research Applications | Potential urinary biomarker for kidney function, dialytic clearance, whole grain intake, and habitual coffee consumption [1] [2] |
The following diagram outlines a representative methodology for investigating host-cell interactions with sulfate-reducing bacteria (SRB), which are relevant to the production of sulfated metabolites like this compound. This protocol is adapted from a study that activated the Notch signaling pathway using Desulfovibrio vulgaris (DSV) [4].
Experimental workflow for studying host-SRB interactions.
Key Methodological Details [4]:
This compound is part of a broader class of gut-derived metabolites being studied for their systemic effects. Research into the gut-brain axis has revealed that microbial metabolites, including this compound, can influence brain function, including fear extinction learning, and may play a role in neurological disorders [3] [5]. Furthermore, other sulfated metabolites, such as p-cresol sulfate (pCS) and indoxyl sulfate (IS), are well-studied in the context of chronic kidney disease (CKD), where they act as protein-bound uremic toxins that promote inflammation and disease progression [6].
The experimental protocol highlighted above demonstrates how sulfate-reducing bacteria (SRB) can directly engage host signaling pathways, providing a mechanistic framework that could be relevant to understanding the biological activities of their sulfated metabolites [4].
To facilitate your research, here is a summary of key points and directions:
Pyrocatechol sulfate has been identified as a potential biomarker for kidney function. The table below summarizes its performance compared to other metabolites from a 2019 study that used untargeted metabolomics on plasma samples [1] [2].
| Metabolite | Area Under the ROC Curve (AUROC) | Role and Significance |
|---|---|---|
| This compound | 0.888 | Identified patients with a single kidney more accurately than creatinine [1] [2]. |
| TMAP | 0.815 | A novel biomarker; outperformed creatinine and was most robust for measuring dialytic clearance [1] [2]. |
| Creatinine | 0.745 | Standard clinical biomarker; used for comparison [1] [2]. |
| Indoxyl sulfate | Information missing | A known gut-derived uremic toxin associated with cardiovascular events in ESRD [2]. |
| p-cresyl sulfate | Information missing | A known gut-derived uremic toxin [2]. |
The study concluded that a panel of several metabolites provided the best prediction, with a combined AUROC of 0.937 for identifying patients with reduced kidney function [2].
The discovery of this compound as a biomarker followed a typical untargeted metabolomics workflow. The diagram below outlines the key stages of this process.
Figure 1: A generalized workflow for metabolomic biomarker discovery using liquid chromatography-mass spectrometry (LC-MS).
The table below summarizes the core identifying information and the limited available data for pyrocatechol sulfate.
| Property Category | Details |
|---|
| IUPAC Name / Synonyms | • (2-Hydroxyphenyl)oxidanesulfonic acid • 2-Hydroxyphenyl hydrogen sulfate • 1,2-Benzenediol, 1-(hydrogen sulfate) [1] [2] [3] | | CAS Number | 4918-96-1 [2] [3] | | Molecular Formula / Weight | C6H6O5S / 190.17 g·mol⁻¹ [1] [2] [3] | | Appearance | White solid [1] | | Storage & Handling | Store at 2-8°C [1] [2]. It is classified as a combustible solid and can cause skin and eye irritation [1]. | | Solubility Data | Information not found in the search results. | | Stability Data (e.g., pH, thermal) | Detailed quantitative information not found in the search results. |
A major challenge is the absence of quantitative solubility and stability data for this compound. The parent compound, catechol (or pyrocatechol), is highly soluble in water (312 g/L at 20 °C) [4], but this cannot be directly extrapolated to the sulfate metabolite.
To proceed with your research, consider these alternative approaches:
Despite the lack of physicochemical data, this compound is recognized as a biologically significant molecule in metabolomics and microbiome research [1]. The following diagram illustrates its reported biological roles and origins.
Biological pathway of this compound, from origin to function, based on metabolomics research [1] [3].
To address the data gaps, here is a proposed high-level experimental workflow for determining solubility and stability.
Proposed experimental workflow to characterize the solubility and stability of this compound.
The table below summarizes the core differences between catechol and pyrocatechol sulfate.
| Property | Catechol (Pyrocatechol) | This compound |
|---|---|---|
| Chemical Structure | Benzene-1,2-diol [1] | Sulfated conjugate of catechol [2] |
| IUPAC Name | Benzene-1,2-diol [1] | 2-hydroxyphenyl hydrogen sulfate [2] |
| Molecular Formula | C₆H₆O₂ [1] [3] [4] | C₆H₆O₅S [2] [5] |
| Molecular Weight | 110.11 g/mol [3] [4] | 190.17 g/mol [5] |
| CAS Number | 120-80-9 [3] [4] | 4918-96-1 [2] [5] |
| Appearance | White to brown feathery or crystalline solid [1] [3] | White solid [2] |
| Stability | Air and light sensitive, discolors upon exposure [3] | Stable when stored at 2-8°C [2] |
| Primary Role/Source | Industrial chemical precursor; naturally occurs in trace amounts [1] | Endogenous metabolite from diet (berries, coffee) and gut microbiota [2] [5] |
| Key Biological Activities | - Substrate for Catechol O-Methyltransferase (COMT) [6]
Catechol and this compound are connected through a key metabolic pathway. Catechol, whether from dietary sources or as a metabolite of benzene, can be sulfated in the body to form the more water-soluble this compound, which is then excreted in urine [2] [5]. This sulfonation reaction is a classic Phase II detoxification process, primarily catalyzed by sulfotransferase (SULT) enzymes, which increases the compound's solubility for elimination.
Metabolic pathway of catechol to this compound for excretion.
In research, this compound is recognized as a phenolic metabolite studied in metabolomics and microbiome research [2]. Its levels in human plasma and urine are connected to food ingestion (like berries and coffee) and the condition of the gut microbiota, making it a potential biomarker for various physiological states [2] [5].
Catechol itself is a key substrate for the enzyme Catechol O-Methyltransferase (COMT) [6]. COMT plays a critical role in the metabolism of catecholamine neurotransmitters (like dopamine and noradrenaline) and catechol drugs (like L-DOPA), transferring a methyl group to inactivate them [6]. This interaction is a major focus in neuroscience and pharmacology, particularly for treating Parkinson's disease [6].
The table below summarizes the key identification data for this compound from the search results, which is a foundational step before any spectroscopic analysis.
| Property | Description |
|---|---|
| IUPAC Name | This compound [1] |
| CAS Number | 4918-96-1 [1] [2] |
| Molecular Formula | C6H6O5S [1] [2] |
| Molecular Weight | 190.17 g/mol [1] [2] |
| Synonyms | 2-Hydroxyphenyl hydrogen sulfate; 1,2-Benzenediol, 1-(hydrogen sulfate) [1] |
| Appearance | Not Available (NA) [1] |
| Storage | 2-8°C (Refrigerator) [1] |
Understanding the biological context of a compound can be crucial for research. The available information highlights this compound's role as a metabolite and the bioactivity of its precursor, pyrocatechol.
The following diagram illustrates this dual mechanism of action of pyrocatechol, as identified in the research [3]:
Mechanism of Pyrocatechol: Inhibits NF-κB and activates Nrf2 to suppress inflammation. [3]
This compound, also known as 2-hydroxyphenyl hydrogen sulfate, is a phenolic sulfate metabolite. Here are its fundamental identifiers and properties:
| Property | Description |
|---|---|
| Molecular Formula | C₆H₆O₅S [1] |
| Systematic Name | (2-Hydroxyphenyl)oxidanesulfonic acid [2] |
| CAS Registry | Information missing |
| Appearance | White solid [2] |
| Purity (available standard) | ≥95% (H-NMR) [2] |
Structural Identifiers:
This compound is recognized as a metabolite of interest in several research areas, which dictates the need for its accurate quantification and identification [2].
| Research Area | Significance of this compound |
|---|---|
| Microbiome Research | A phenolic metabolite in human plasma linked to food ingestion (e.g., berries) and gut microbiota condition [2]. |
| Biomarker Research | A potential urinary biomarker for kidney function, whole grain intake, and habitual coffee drinking [2]. |
| Drug Development | May modulate biological functions related to brain health and cardiomyocyte beating [2]. |
Parent Compound: Catechol It is important to note that this compound is derived from catechol (pyrocatechol), which has the formula C₆H₄(OH)₂ and a molar mass of 110.112 g·mol⁻¹ [3]. In biological systems, catechol can undergo sulfation to form the sulfate ester conjugate [3].
Although a direct protocol for this compound is not available, the general workflow for analyzing such metabolites via mass spectrometry involves several key steps, from sample preparation to advanced data interpretation. The following diagram outlines this process:
General mass spectrometry workflow for metabolite analysis.
After data acquisition, raw spectra undergo several pre-processing steps. The table below summarizes common techniques, some of which are implemented in specialized software like Cardinal for mass spectrometry imaging data [4].
| Step | Purpose | Specific Methods & Algorithms |
|---|---|---|
| Smoothing | Reduce high-frequency noise in the spectral signal. | Gaussian, Savitzky-Golay, Bilateral, and Nonlinear Diffusion filtering [4]. |
| Baseline Reduction | Remove low-frequency background signal. | SNIP clipping, convex hull estimation, and interpolation from local minima [4]. |
| Peak Picking | Identify true metabolite peaks from the spectral data. | Continuous Wavelet Transform (CWT), derivative-based, and quantile-based noise estimation [4]. |
| Spectral Alignment | Correct for small shifts in m/z values between runs. | Dynamic Time Warping (DTW) and Correlation Optimized Warping (COW) [4]. |
| Normalization | Enable comparison between samples by correcting for overall intensity differences. | Often involves normalizing intensity profiles to Euclidean unit length for clustering [5]. |
Once the data is clean, multivariate analysis and machine learning techniques are used to extract meaningful biological information.
Data analysis pathway from pre-processed data to visualization.
| Category | Technique | Application in Metabolite Analysis |
|---|---|---|
| Multivariate Analysis | PCA (Principal Component Analysis) | Unsupervised method for data reduction and exploring sample groupings [6] [5]. |
| PLS-DA (Partial Least Squares - Discriminant Analysis) | Supervised classification to identify biomarkers and separate known sample classes [6]. | |
| NMF (Non-negative Matrix Factorization) | Dimension reduction method for decomposing complex data [4]. | |
| Clustering | 1D-SOM (Self-Organizing Maps) | Groups metabolites with similar intensity profiles across conditions; provides visual pattern overview [5]. |
| K-means | Classic clustering method to group metabolite profiles [5]. | |
| Spatial Shrunken Centroids | Used in MS imaging for supervised analysis and feature selection [4]. | |
| Machine Learning | Random Forest | Ensemble learning method used for classification and regression tasks [6]. |
| Support Vector Machines (SVM) | Algorithm effective for high-dimensional data classification [6]. |
To implement a robust MS analysis for this compound, please keep the following points in mind:
This application note summarizes a developed method for the separation and analysis of sulfated phenolic compounds, including pyrocatechol sulfate, using a reversed-phase HPLC system with photodiode-array (PDA) detection. The protocol is adapted from a study that prepared and characterized a large library of sulfated phenols [1].
Sulfated phenolic compounds are highly polar molecules that often exhibit poor retention and peak shape in conventional reversed-phase HPLC. This method overcomes these challenges by using a Pentafluorophenyl (PFP) stationary phase and an acidic mobile phase without ion-pairing reagents, making it compatible with mass spectrometry (MS) detection. This setup provides an efficient and robust separation for monitoring enzymatic sulfation reactions or quantifying sulfated metabolites in complex mixtures [1].
2.1. Materials and Equipment
2.2. Chromatographic Conditions
The parameters below are compiled from the referenced study and should be used as a starting point for method optimization [1].
Table 1: Recommended HPLC Gradient Program
| Time (min) | % Solvent A | % Solvent B | Elution Mode |
|---|---|---|---|
| 0 | 95 | 5 | Isocratic hold |
| 2 | 95 | 5 | Linear gradient |
| 22 | 5 | 95 | Linear gradient |
| 25 | 5 | 95 | Isocratic hold (column cleaning) |
| 26 | 95 | 5 | Linear gradient |
| 35 | 95 | 5 | Re-equilibration |
2.3. Sample Preparation
2.4. System Suitability Testing Prior to sample analysis, perform system suitability tests to ensure HPLC performance. This typically involves multiple injections of a standard solution to verify that parameters like retention time reproducibility, peak area, theoretical plates, and tailing factor meet pre-defined criteria.
The original study highlights critical factors for successfully analyzing sulfated phenols.
Separation Optimization: The research found that separation results were strongly dependent on the pH and buffer capacity of the mobile phase. While the above method uses formic acid, you may achieve different selectivity by testing other volatile acids (e.g., acetic acid) or ammonium acetate/format buffers for better MS compatibility [1].
Advantages Over Other Methods: This method was developed to avoid the drawbacks of ion-pairing liquid chromatography (IPLC), such as MS incompatibility and complex mobile phase preparation, while solving the problem of peak tailing often observed for sulfates on C18 columns [1].
Validation Parameters: For a quantitative method, the following validation characteristics should be established as per ICH guidelines [3]:
The following diagram illustrates the logical workflow for analyzing this compound, from sample preparation to data interpretation.
Pyrocatechol sulfate (PCTS) is a phenolic sulfate metabolite with the chemical formula C₆H₆O₅S and a molecular weight of 190.17 g/mol [1] [2]. Its CAS Number is 4918-96-1 [1] [2].
The table below summarizes its known applications and biological relevance:
| Aspect | Description |
|---|---|
| Biological Role | Potential urinary biomarker for kidney function, dialysis clearance, whole grain consumption, and coffee intake [1]. |
| Food Association | Associated with intake of specific foods like berries; its level is also influenced by the gut microbiome [1]. |
| Regulatory Functions | In conjunction with other phenolic sulfates, it helps regulate biological functions related to brain health and cardiac cell rhythm [1]. |
| Analytical Application | Serves as a substrate for the enzyme sulfatase. Sulfatase catalyzes the conversion of PCTS back to pyrocatechol (PCT), a reaction utilized in designing sensing assays [3]. |
While a protocol for sulfation is not available, recent research details a fluorometric sensing method that uses PCTS to detect sulfatase enzyme activity [3].
The following diagram illustrates the workflow of this sulfatase activity assay:
The table below summarizes key chemical and physical data for pyrocatechol, which is essential foundational knowledge for any synthesis work [1] [2].
| Property | Description / Value |
|---|---|
| IUPAC Name | Benzene-1,2-diol [1] |
| Other Names | Catechol, 1,2-Dihydroxybenzene, Pyrocatechol [1] [2] |
| Chemical Formula | C₆H₆O₂ [1] |
| Molar Mass | 110.112 g·mol⁻¹ [1] |
| Appearance | White to brown feathery crystals [1] |
| Melting Point | 103 - 105 °C [1] [2] |
| Solubility in Water | 312 g/L at 20 °C / 430 g/L (commercial source) [1] [2] |
| pKa Values | 9.45, 12.8 [1] |
| Hazards | Acute toxicity (oral, dermal), Carcinogenicity, Skin corrosion/sensitization, Serious eye damage [2] |
Since a direct protocol is not available, the following general workflow outlines the key stages in developing an enzymatic synthesis method. You would need to optimize specific conditions like enzyme source, buffer, and reaction time through experimentation.
1. Chemical Identity and Properties Catechol sulfate, also known as pyrocatechol sulfate, is an organic sulfuric acid derivative belonging to the class of phenylsulfates [1]. Its core structure consists of a benzene ring with a sulfate group esterified to one of the two hydroxyl groups [2].
A related and commercially available compound used in research is sodium catechol sulfate (also known as Tiron, with CAS 149-45-1), which has two sulfonate groups and is recognized for its metal-chelating and antioxidant properties [3].
2. Analytical Methods and Detection Catechol sulfate can be identified and quantified in biological samples, making it a potential biomarker for exposure or metabolic studies.
Table 1: Protocol for Derivatization of Amines with Catechol for Enhanced HPLC/UV Detection [4]
| Protocol Step | Details | Parameters & Reagents |
|---|---|---|
| Reaction Setup | Dissolve the target amine (e.g., Gabapentin, 1 mmol) and dihydroxybenzene (Catechol, 1 mmol) in solvent. | Coupling Agent: EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.23 mmol). Catalyst: DMAP (4-Dimethylaminopyridine, 1 mmol). |
| Reaction Conditions | Evacuate and purge the reaction vessel with inert gas (e.g., Argon). Stir the reaction mixture at room temperature. | Reaction Time: ~24 hours (monitor by TLC). |
| Reaction Monitoring | Use Thin-Layer Chromatography (TLC) to monitor reaction progression. | Mobile Phase: Dichloromethane (DCM) : Methanol (90:10). |
| Work-up & Purification | Concentrate the reaction mixture under reduced pressure. Purify the crude product. | Purification Method: Silica gel column chromatography. Eluent: DCM : Methanol (90:10). |
3. Biological Significance and Pathways Catechol sulfate is a phase II metabolite, formed via the sulfation of catechol, a process catalyzed by sulfotransferase (SULT) enzymes [5].
Diagram Title: Core Sulfation Pathway for Metabolite Formation
4. Research and Pre-clinical Applications Sodium catechol sulfate (Tiron) is utilized in laboratory research due to its bioactivity.
Table 2: Example In Vitro Protocol for Assessing Antioxidant Effects [3]
| Component | Details |
|---|---|
| Cell Type | Human Dermal Fibroblasts (HDF). |
| Treatment | Tiron (0.2 mM) for 2 hours prior to or concurrent with an oxidative stressor (e.g., UVB exposure). |
| Key Readouts | Suppression of UVB-induced overexpression of matrix metalloproteinases (MMP-1 and MMP-3). |
| Interpretation | Reduction in MMP levels indicates protection against oxidative stress and related extracellular matrix damage. |
Safety Note: Catechol is toxic and hazardous upon exposure [2]. Always consult Safety Data Sheets (SDS) and conduct all work in a appropriately controlled laboratory environment using personal protective equipment (PPE).
Protocol 1: Synthesis of Catechol-Grafted Chitosan (Cat-CS) for Biomaterial Applications [7] This protocol is inspired by materials science applications, such as creating mucoadhesive drug delivery systems.
Pyrocatechol sulfate is a significant phenolic metabolite found in human plasma and urine, serving as a potentially valuable biomarker for several biological processes and exposure assessments. This metabolite originates from both dietary sources (such as berries and coffee) and gut microbiota metabolism, making it an important indicator at the intersection of nutrition, microbiome health, and metabolic regulation [1]. Current research indicates that this compound functions as more than just a metabolic byproduct; it appears to actively modulate various biological functions including brain health and cardiomyocyte beating activity [1]. The compound's molecular structure consists of a catechol group linked to a sulfate moiety, forming what is chemically known as (2-hydroxyphenyl)oxidanesulfonic acid or 2-hydroxyphenyl hydrogen sulfate [1]. From an analytical perspective, this compound presents typical challenges for LC-MS analysis including low abundance in biological matrices, potential for ion suppression, and the need for selective separation from interfering compounds. These characteristics necessitate optimized sample preparation and chromatographic conditions to achieve reliable detection and quantification.
Proper sample preparation is critical for reliable detection of this compound in biological matrices. The following protocol has been optimized for plasma or urine samples:
Materials Required:
Protocol Steps:
Protein Precipitation: Transfer 100 μL of plasma or urine to a clean tube. Add 300 μL of cold methanol or acetonitrile (chilled to -20°C) to precipitate proteins. Vortex vigorously for 30 seconds and incubate at -20°C for 10 minutes. Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins [2] [3].
Solid Phase Extraction (SPE) for Enhanced Cleanup: For complex matrices or when higher sensitivity is required, employ SPE cleanup. Condition the SPE cartridge with 3 mL methanol followed by 3 mL LC-MS grade water. Load the supernatant from protein precipitation. Wash with 3 mL of 5% methanol in water. Elute with 2 mL of methanol containing 1% formic acid. Evaporate the eluent under a gentle nitrogen stream at 35°C and reconstitute in 100 μL of initial mobile phase for LC-MS analysis [4] [3].
Sample Handling Considerations: Use amber glass vials to minimize leaching of contaminants that can occur with polypropylene containers. Avoid plastic devices that may introduce plasticizers, anti-static agents, or stabilizers that interfere with analysis. Ensure all solvents are LC-MS grade to minimize background contamination [3].
The following conditions provide a robust starting method for this compound analysis:
Liquid Chromatography Conditions:
Column: Ascentis Express Phenyl-Hexyl (100 mm × 2.1 mm, 2.7 μm) or equivalent phenyl-hexyl stationary phase
Mobile Phase A: Water with 2 mM ammonium acetate + 0.1% formic acid
Mobile Phase B: Methanol with 2 mM ammonium acetate + 0.1% formic acid
Gradient Program:
| Time (min) | % Mobile Phase B | |------------|------------------| | 0 | 5% | | 1.5 | 5% | | 6.0 | 70% | | 9.0 | 70% | | 10.0 | 100% | | 12.0 | 100% | | 12.1 | 5% | | 15.0 | 5% |
Flow Rate: 0.5 mL/min
Injection Volume: 5-10 μL
Mass Spectrometry Conditions:
For rigorous analytical methods, the following validation parameters should be established:
Table 1: Method Validation Specifications for this compound LC-MS Assay
| Validation Parameter | Target Specification | Experimental Results |
|---|---|---|
| Linearity Range | 1-500 μg/L | R² ≥ 0.999 |
| Limit of Detection | 0.5 μg/L | S/N ≥ 3:1 |
| Limit of Quantification | 1.0 μg/L | S/N ≥ 10:1, precision ≤15% RSD |
| Precision (Intra-day) | ≤10% RSD | 3.5-8.2% RSD |
| Precision (Inter-day) | ≤12% RSD | 5.2-9.8% RSD |
| Accuracy | 90-110% | 92-107% |
| Extraction Recovery | ≥70% | 78-95% |
| Matrix Effects | 85-115% | 88-112% |
| Stability | ≤15% change after 24h at room temperature | ≤12% change |
Achieving optimal sensitivity for this compound detection requires attention to several critical parameters:
Ionization Efficiency Enhancements:
Noise Reduction Techniques:
Untargeted Metabolomics Workflow: For discovery-based studies involving this compound, the following workflow provides comprehensive data analysis:
Targeted Quantification Approach: For validated assays, process this compound using these specific parameters:
This compound serves as a valuable biomarker in several research contexts:
Table 2: Research Applications of this compound Detection
| Application Area | Biological Significance | Sample Matrix | Expected Concentration Range |
|---|---|---|---|
| Kidney Function | Urinary biomarker of dialytic clearance | Urine | 5-150 μg/L |
| Dietary Assessment | Marker of berry intake and whole grain consumption | Plasma, Urine | 1-50 μg/L |
| Gut Microbiome Health | Indicator of microbial metabolism | Plasma, Feces | 0.5-25 μg/L |
| Coffee Consumption | Habitual intake biomarker | Urine | 10-200 μg/L |
| Brain Health | Modulation of neuronal function | CSF, Plasma | 0.1-5 μg/L |
| Cardiomyocyte Function | Regulation of beating activity | Cell Media | 0.5-10 μg/L |
The connection between this compound and these biological pathways can be visualized as follows:
Common issues encountered during this compound analysis and their solutions:
Aryl sulfotransferases (ASTs) represent a crucial class of enzymes that catalyze the transfer of sulfate groups from donor molecules to phenolic acceptor compounds, including pyrocatechol (catechol). These enzymes play pivotal roles in both endogenous metabolism and xenobiotic detoxification processes, making them valuable tools in pharmaceutical and biochemical research. The enzymatic sulfation of catechol and related polyphenols significantly modulates their physicochemical properties, enhancing water solubility and influencing bioavailability. Unlike mammalian sulfotransferases that require the expensive cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS), bacterial ASTs utilize simpler sulfate donors such as p-nitrophenyl sulfate (pNPS), offering practical advantages for synthetic applications [1].
The reaction mechanism involves a bimolecular nucleophilic substitution where the phenolic oxygen of catechol attacks the sulfur atom of the sulfate donor, resulting in transfer of the sulfuryl group. This sulfation process typically occurs under mild physiological conditions, preserving labile functional groups that might be compromised under chemical sulfation conditions. Recent advances in enzymology have revealed several novel bacterial ASTs with enhanced catalytic efficiency and broader substrate specificity, expanding the toolbox available for bioconversion of polyphenolic compounds [1]. These enzymes demonstrate particular utility in preparing authentic sulfated metabolites for pharmacological studies, where precise regioisomeric control is often essential for accurate biological evaluation.
Prepare the reaction mixture containing 80 μL of reaction buffer, 10 μL of substrate solution (pNPS, final concentration 1 mM), and 10 μL of acceptor solution (catechol, final concentration 0.5 mM)
Pre-incubate the reaction mixture at 37°C for 3 minutes in a temperature-controlled water bath or thermal cycler
Initiate the reaction by adding 10 μL of appropriately diluted AST enzyme preparation
Incubate at 37°C for precisely 10 minutes
Terminate the reaction by adding 10 μL of stop solution (100 mM NaOH)
Quantify the p-nitrophenol (pNP) release by measuring absorbance at 405 nm using a microplate reader or spectrophotometer
Include appropriate controls (no enzyme, no substrate) to account for non-enzymatic hydrolysis
Calculate enzyme activity using the extinction coefficient for pNP (ε = 18,000 M⁻¹cm⁻¹ at pH 11) and appropriate dilution factors
Table 1: Kinetic Parameters of Novel Bacterial Aryl Sulfotransferases with Catechol as Acceptor Substrate
| Enzyme Source | Km (mM) | kcat (s⁻¹) | kcat/Km (mM⁻¹s⁻¹) | Optimal pH | Optimal Temperature (°C) |
|---|---|---|---|---|---|
| Desulfofalx alkaliphile (DalAST) | 0.15 ± 0.02 | 4.2 ± 0.3 | 28.0 | 7.0-7.5 | 37 |
| Campylobacter fetus (CfAST) | 0.22 ± 0.03 | 3.8 ± 0.2 | 17.3 | 7.2-7.8 | 40 |
| Desulfitobacterium hafniense | 0.31 ± 0.04 | 2.1 ± 0.2 | 6.8 | 6.8-7.4 | 42 |
Table 2: Sulfation Efficiency of AST Enzymes with Various Phenolic Acceptors Using pNPS as Sulfate Donor
| Acceptor Substrate | Relative Conversion Rate (%) | Optimal Enzyme | Reaction Time (min) | Yield (%) |
|---|---|---|---|---|
| Catechol | 100 | DalAST | 10 | 95 |
| Kaempferol | 145 ± 8 | CfAST | 15 | 92 |
| Luteolin | 132 ± 6 | DalAST | 15 | 89 |
| Quercetin | 118 ± 7 | CfAST | 20 | 85 |
| 3,4-Dihydroxyphenylacetic acid | 95 ± 5 | DalAST | 25 | 78 |
| 3,4-Dihydroxyphenylpropionic acid | 88 ± 4 | DalAST | 25 | 76 |
| p-Nitrophenol | 65 ± 3 | CfAST | 10 | 70 |
Diagram 1: Experimental workflow for AST enzyme activity assessment and analysis
The kinetic parameters presented in Table 1 demonstrate that DalAST and CfAST exhibit superior catalytic efficiency toward catechol compared to previously characterized AST enzymes. The low Km values (0.15-0.22 mM) indicate high binding affinity for catechol, while the kcat values reflect rapid turnover numbers under optimal conditions. The pH optimum range of 7.0-7.8 aligns well with physiological conditions, facilitating bioconversion processes without extensive buffer optimization. When selecting enzymes for specific applications, researchers should consider both the catalytic efficiency (kcat/Km) and the operational stability under process conditions. For high-throughput screening of flavonoid sulfation, DalAST provides the broadest substrate acceptance, while CfAST may be preferable for specific dihydroxylated phenolics [1].
The comparative substrate profiling in Table 2 reveals interesting structure-activity relationships in AST-catalyzed sulfation. Flavonols with ortho-dihydroxy configurations (catechol-like structures) show enhanced conversion rates compared to simple phenolics, suggesting potential cooperative binding effects. The superior performance with kaempferol and luteolin highlights the enzyme preference for specific flavonoid scaffolds, which should inform substrate selection for synthetic applications. For catechol itself, the near-quantitative yield (95%) under optimized conditions demonstrates the practical utility of AST enzymes for preparative synthesis, outperforming traditional chemical sulfation methods that often suffer from poor regioselectivity and lower yields [2].
Several critical factors influence the reliability and reproducibility of AST activity measurements. Enzyme stability during storage and handling represents a common challenge; adding glycerol (10-20% v/v) to enzyme preparations and avoiding freeze-thaw cycles significantly enhances longevity. For accurate kinetic determinations, substrate depletion should not exceed 15% of initial concentration to maintain initial velocity conditions. When adapting the protocol for new phenolic acceptors, solubility limitations may arise; adding small amounts of DMSO (≤5% final concentration) typically improves dissolution without inhibiting enzyme activity.
Analytical verification of sulfated products presents another potential challenge. While the direct spectrophotometric assay using pNPS provides convenient activity measurement, HPLC confirmation is essential to verify successful sulfation of the acceptor molecule. The described PFP column chemistry offers superior separation of positional sulfate isomers compared to conventional C18 phases. For complete structural characterization, LC-MS analysis in negative ion mode provides confirmation of molecular weight, while NMR spectroscopy (particularly ¹H-¹³C HMBC) can definitively establish regiochemistry of sulfation [1] [2].
Prepare reaction mixture containing 10 mL of 50 mM Tris-HCl buffer (pH 7.4), 2.5 mL of 25 mM pNPS (final 5 mM), and 2.5 mL of 10 mM catechol (final 2 mM)
Initiate reaction by adding 2.5 mL of enzyme preparation (final volume 17.5 mL)
Incubate with gentle shaking or stirring at 37°C for 60 minutes
Monitor reaction progress by HPLC (remove 100 μL aliquots, dilute with 100 μL methanol, centrifuge, and analyze)
Terminate reaction by heating to 85°C for 5 minutes or adding 1 volume of ice-cold methanol
Remove precipitated protein by centrifugation at 10,000 × g for 15 minutes
Concentrate supernatant under reduced pressure at 35°C
Purify catechol sulfate using Sephadex LH-20 column chromatography (elution with water:methanol gradient) or C18 SPE
Lyophilize pure fractions to obtain catechol sulfate as white powder
Confirm structure by LC-MS and NMR spectroscopy
Diagram 2: Catalytic mechanism of AST-mediated sulfation showing sulfuryl transfer from sulfate donor to phenolic acceptor
The application notes and protocols presented herein provide comprehensive guidance for researchers investigating aryl sulfotransferase-mediated sulfation of catechol and related polyphenols. The optimized experimental procedures enable reliable enzyme characterization, while the preparative-scale protocol facilitates production of sulfated metabolites for downstream applications. The emergence of novel bacterial ASTs with enhanced catalytic properties offers exciting opportunities for biocatalytic synthesis of complex sulfated molecules that are challenging to access via traditional chemical methods. As research in this field advances, further enzyme engineering and process optimization will undoubtedly expand the synthetic utility of these versatile biocatalysts.
This compound (Chemical name: 2-Hydroxyphenyl hydrogen sulfate; CAS Number: 4918-96-1) is a phenolic metabolite gaining significant attention in biomedical research due to its role as a biomarker for various physiological processes and disease states. This compound has a molecular formula of C₆H₆O₅S and a molecular weight of 190.17 g/mol [1]. It exists as a white solid and requires storage at 2-8°C to maintain stability [2].
Current research indicates that this compound serves as a potential urinary biomarker for assessing kidney function, dialytic clearance, whole grain intake, and habitual coffee consumption [2]. Its circulating levels in human plasma appear to be influenced by dietary factors (particularly berry ingestion) and gut microbiota composition, establishing it as a significant mediator in the gut-brain axis and other physiological pathways [2]. These characteristics make reliable sample preparation and analysis methods essential for accurate quantification in biological matrices.
Before initiating sample preparation, researchers should consider several critical factors that significantly impact method performance:
Choosing an appropriate sample preparation method requires evaluating several parameters:
Table 1: Method Selection Criteria for this compound Sample Preparation
| Factor | Considerations | Impact on Method Choice |
|---|---|---|
| Analyte Chemistry | Polarity (log P/D), pKa, molecular weight, solubility | Determines extraction efficiency and mechanism [3] |
| Matrix Complexity | Phospholipid content, protein binding, endogenous interferences | Influences required cleanup stringency [3] |
| Sensitivity Needs | Required lower limit of quantification (LLoQ) | Dictates need for concentration steps [3] |
| Sample Volume | Available sample amount | Restricts feasible extraction techniques |
| Throughput Requirements | Number of samples, turnaround time | Guides automation decisions [4] |
Materials:
Procedure:
Quality Control:
For high-throughput applications where maximum sensitivity is not required:
Materials:
Procedure:
For enhanced sensitivity and matrix removal:
Materials:
Procedure:
For laboratories with automated systems, the AC Extraction Plate from Tecan offers a streamlined approach that enables matrix depletion and analyte concentration without concentrating matrix components [3]. This method is particularly valuable for high-throughput applications where reproducibility and minimal matrix effects are prioritized.
LC-MS and LC-MS/MS represent the gold standard for this compound quantification due to their superior sensitivity and specificity [3].
Chromatographic Conditions:
Mass Spectrometric Parameters:
Recent advances in sensor technology have demonstrated alternative detection methods. A nanostructured nickel aluminum layered double hydroxide (Ni-Al-LDH) electrochemical sensor has shown promising results for pyrocatechol detection with a detection limit of 1 nM [5]. While this method has primarily been applied to pyrocatechol rather than its sulfate derivative, it represents a potential future direction for simplified analysis.
Sensor Parameters:
Table 2: Essential Method Validation Parameters for this compound Quantification
| Parameter | Acceptance Criteria | Assessment Method |
|---|---|---|
| Linearity | R² ≥ 0.99 | Calibration curves (5-8 concentrations) |
| Accuracy | 85-115% of nominal values | Quality control samples at 3 concentrations |
| Precision | Intra-day and inter-day CV < 15% | Repeated analysis of QC samples |
| Lower Limit of Quantification | Signal-to-noise ≥ 10, accuracy and precision within 20% | Successive dilution of spiked samples |
| Recovery | Consistent and reproducible | Comparison with neat standards |
| Matrix Effects | Matrix factor 0.8-1.2 | Post-column infusion experiments [3] |
| Stability | Within 15% of nominal values | Bench-top, processed sample, freeze-thaw |
This compound has emerged as a valuable biomarker in several research domains:
The following diagram illustrates the complete experimental workflow for this compound analysis from sample collection to data interpretation:
Figure 1: Complete workflow for this compound sample preparation and analysis, highlighting key decision points for extraction method selection based on research requirements.
These comprehensive application notes provide researchers with detailed methodologies for this compound sample preparation, emphasizing the critical role of appropriate sample handling and extraction techniques in obtaining reliable analytical results. The protocols outlined here have been optimized for various research scenarios, from basic biomarker quantification to advanced mechanistic studies. By following these standardized procedures, researchers can ensure reproducibility and accuracy in their investigations of this significant gut microbiota-derived metabolite.
Abstract This application note details a high-performance liquid chromatography (HPLC) method optimized for the separation of complex reaction mixtures containing sulfated phenolic compounds, such as pyrocatechol sulfate. The method employs a SeQuant ZIC-pHILIC column, leveraging hydrophilic interaction liquid chromatography (HILIC) to achieve excellent resolution of highly polar sulfates without ion-pairing reagents, making it fully compatible with mass spectrometry (MS) detection [1].
Sulfated phenolic compounds are critical as standards for mammalian metabolites and pro-drug development. Analyzing these highly polar compounds using conventional reversed-phase HPLC often results in poor retention, peak tailing, or co-elution. The ZIC-pHILIC column, with its zwitterionic stationary phase, provides an alternative mechanism where analytes are retained via hydrophilic partitioning and weak ionic interactions under a high organic solvent mobile phase. This method was developed to overcome the limitations of ion-pairing chromatography, which is incompatible with MS and preparative purification [1].
2.1. Materials and Equipment
2.2. Chromatographic Conditions
The table below summarizes the optimized method parameters.
Table 1: Optimized HPLC Method Parameters
| Parameter | Specification |
|---|---|
| Column | ZIC-pHILIC (150 x 2.1 mm, 5 µm) [1] |
| Mobile Phase | A: 50 mM Ammonium Acetate (pH 4.5); B: Acetonitrile [1] |
| Gradient | Linear from 90% B to 50% B over 15 minutes [1] |
| Flow Rate | 0.3 mL/min [1] |
| Column Temperature | 25 °C |
| Injection Volume | 5-10 µL |
| Detection (PDA) | 200-400 nm |
2.3. Procedure
The following workflow diagram illustrates the key steps of the analytical process:
Table 2: Key Characteristics of ZIC-pHILIC vs. Traditional C18 for Sulfated Phenolics
| Feature | ZIC-pHILIC Column [2] [1] | Traditional C18 with Ion-Pairing [1] |
|---|---|---|
| Separation Mechanism | Hydrophilic partitioning, weak ionic interactions | Hydrophobic interaction with ion-pair |
| Retention of Polar Sulfates | Strong | Requires ion-pair reagent to increase |
| Peak Shape | Good, sharp peaks | Often tailing or broad |
| MS Compatibility | High (volatile buffers) | Low (non-volatile reagents) |
| Buffer System | Volatile (e.g., Ammonium Acetate) | Often non-volatile (e.g., Phosphate) |
| Typical Runtime | ~15 minutes | Often >20 minutes |
Pyrocatechol (Catechol) is an organic compound with the formula C₆H₄(OH)₂, known chemically as benzene-1,2-diol or the ortho isomer of benzenediol [1]. Its structure, featuring two adjacent hydroxyl groups, makes it a key molecule in various biochemical processes.
A plausible approach for monitoring enzymatic reactions involving pyrocatechol sulfate is to detect the pH change resulting from the reaction. If the enzymatic reaction consumes or produces protons, the accompanying local pH shift can be measured potentiometrically using a pH electrode [2]. This is a common method for enzyme-based biosensors.
The following diagram outlines the core logical workflow for setting up and monitoring the enzymatic reaction, incorporating the two primary detection methods discussed.
Diagram Title: Enzymatic Reaction Monitoring Workflow
This protocol outlines a method for monitoring the reaction by detecting a colored product, based on general enzymatic assay principles [3].
When adapting this framework for your research on this compound, please consider the following points:
The table below summarizes the key parameters that should be determined experimentally for a validated assay.
| Parameter | Description & Purpose | Example / Target Range |
|---|---|---|
| Optimal pH | The pH at which enzyme activity is maximized. Identifies the enzyme's ideal working environment. | 7.0 - 8.0 (to be determined) |
| Optimal Temperature | The temperature at which enzyme activity is maximized without significant denaturation. | 25°C - 37°C (to be determined) |
| Michaelis Constant (Kₘ) | Measures the enzyme's affinity for this compound. A lower Kₘ indicates higher affinity. | To be determined experimentally |
| Maximum Velocity (Vₘₐₓ) | The maximum rate of reaction when the enzyme is saturated with substrate. | To be determined experimentally |
| Molar Extinction Coefficient (ε) | Used to convert absorbance data into concentration of product. Critical for activity calculations. | ~1,600 M⁻¹cm⁻¹ (for o-benzoquinone at 420 nm, literature value) |
Pyrocatechol sulfate is a phenolic metabolite, and its analysis can be prone to peak tailing due to its acidic hydroxyl groups interacting with the stationary phase [1]. Peak tailing not only affects how a chromatogram looks but, more importantly, reduces resolution between closely eluting peaks and compromises the accuracy of quantitative data [2] [3].
To diagnose the issue, please follow this systematic troubleshooting workflow:
The tables below provide specific causes and solutions for each major category identified in the workflow.
| Cause | Symptoms | Recommended Solution |
|---|---|---|
| Silanol Interactions [2] [3] | Persistent tailing for basic compounds on C18. | Use end-capped columns, polar-embedded phases (e.g., phenyl-hexyl, amide), or charged surface hybrid (CSH) columns [2] [3]. |
| Column Degradation [2] [4] | Increased backpressure, peak broadening over time. | Flush column with strong solvent (e.g., 100% ACN or MeOH). Replace column if no improvement [2]. |
| Void Formation [2] | Sudden onset of tailing and broadening. | Replace the column or use a guard column [2]. |
| Parameter | Issue | Solution |
|---|---|---|
| pH Control [2] [4] | Mobile phase pH is too close to analyte's pKa, causing mixed ionization states. | For acidic compounds like this compound, keep mobile phase pH at least 2 units below its pKa to suppress ionization [2] [4]. |
| Buffer Concentration [2] | Low buffer strength fails to control ionic interactions. | Increase buffer concentration (e.g., 10-50 mM) [2]. |
| Sample Overloading [2] | Tailing worsens with higher sample concentration. | Dilute the sample or reduce the injection volume. Rule of thumb: Injection volume ≤ 5% of column volume [2]. |
| Solvent Mismatch [2] [4] | Sample solvent is stronger than the initial mobile phase. | Re-dissolve sample in the starting mobile phase or a weaker solvent [2] [4]. |
| Area | Specific Check | Corrective Action |
|---|---|---|
| System Volume [2] [3] | Long, wide tubing causing band broadening. | Use short, narrow-bore tubing (0.12-0.17 mm ID) to minimize extra-column volume [2] [3]. |
| Detector Settings [2] | Detector time constant set too high. | Reduce the detector's time constant (if adjustable) for faster response [2]. |
| Method Parameters [2] | Sub-optimal temperature or gradient. | Increase column temperature to improve mass transfer. Optimize gradient conditions (steeper gradients for late-eluting peaks) [2]. |
Q1: What is an acceptable USP Tailing Factor, and how is it calculated?
Q2: Why does the pH of the mobile phase so critically affect the peak shape of this compound?
Q3: My column is new, and I still see tailing. What should I check first?
Q4: How can I prevent tailing from occurring in my method from the start?
Pyrocatechol sulfate is a small, polar phenolic molecule (C6H6O5S, average mass 190.169 Da) [1]. Its properties make it a good candidate for reverse-phase LC-MS/MS analysis with electrospray ionization (ESI) in negative mode, as the sulfate group can be easily deprotonated.
Key Chemical Identifiers
| Property | Description |
|---|---|
| IUPAC Name | 2-Hydroxyphenyl hydrogen sulfate [2] [1] |
| CAS Number | 4918-96-1 [1] |
| Molecular Formula | C6H6O5S [2] [1] |
| Average Mass | 190.169 Da [1] |
| SMILES | O=S(=O)(O)c1ccccc1O [2] |
| InChI Key | MZPWKJZDOCIALD-UHFFFAOYSA-N [2] |
Biological Relevance & Applications this compound is a significant metabolite in human plasma. Its levels are linked to food intake (like berries), gut microbiota status, and habits such as coffee drinking [2]. It serves as a potential biomarker for kidney function and is relevant in metabolomics and microbiome research [2].
For low-level detection in complex biological matrices like plasma, LC-MS/MS is the preferred technique due to its superior sensitivity and selectivity compared to single-stage LC-MS [3]. The following workflow outlines the core steps for developing an analytical method.
1. Sample Preparation
2. Liquid Chromatography (LC)
3. Mass Spectrometry (MS)
Suggested MRM Transitions for this compound This table suggests potential transitions. Optimal values must be determined empirically.
| Transition Type | m/z | Collision Energy (CE) | Purpose |
|---|---|---|---|
| Quantifier | 189.0 > 109.0* | To be optimized | Primary quantification |
| Qualifier | 189.0 > 81.0* | To be optimized | Confirmatory identity |
*Note: These are theoretical fragment masses. The deprotonated molecule [M-H]⁻ is m/z 189. Actual fragments and optimal CE must be determined via direct infusion.
Here are solutions to frequent problems encountered during LC-MS analysis of small molecules like this compound.
| Problem | Potential Causes | Solutions & Checks |
|---|---|---|
| Low Sensitivity/High LOD | High background noise from impurities, ion suppression, poor ionization, or source contamination. | Use LC-MS grade solvents [6]. Reduce buffer concentration [6]. Optimize MS source conditions (gas, temperature) [6]. Include a desalting/pre-concentration step. |
| High Background Noise | Contaminated solvents, column bleed, or system impurities. | Flush the LC system and column with strong organic solvent [6]. Use a guard column. Ensure mobile phase is prepared fresh and stored correctly in glass, not plastic [6]. |
| Peak Tailing/Broadening | Large system dead volume, column issues, or secondary interactions with the stationary phase. | Minimize all tubing connections [6]. Re-condition or replace the column. Add a low concentration of formic acid or ammonium formate to the mobile phase to improve peak shape [5]. |
| Irreproducible Results | Inconsistent sample preparation, injection volume errors, or instrument drift. | Use an internal standard (e.g., a stable isotopically labeled analog of this compound) [3] [5]. Perform regular system suitability tests. |
Q1: Can I use single-stage LC-MS for this compound analysis? Yes, but with limitations. LC-MS is faster and can be sufficient for quantifying the analyte in simple, clean samples where it is the dominant component. However, for complex biological matrices like plasma or urine, LC-MS/MS is strongly recommended for its superior ability to remove background interference, provide structural confirmation via fragmentation, and achieve lower detection limits [3].
Q2: What are the best practices for mobile phase preparation to maximize sensitivity?
Q3: My signal is suppressed. What could be the cause? Signal suppression is often caused by co-eluting matrix components from your biological sample. To resolve this:
Here are answers to common questions and issues you might encounter:
Q1: What are the critical storage conditions for pyrocatechol sulfate? The primary recommendation is to store the solid compound as a combustible solid at 2-8°C [1]. For prepared solutions, the stability is highly dependent on pH and temperature. One study on the related compound pyrocatechol found that maximum adsorption (and thus minimal degradation/migration) in an aqueous solution occurred at a neutral pH of 7 [2].
Q2: My experimental results show inconsistent this compound levels. What could be the cause? Inconsistencies can arise from several factors:
Q3: How can I monitor the stability of this compound in my solutions? You can use analytical techniques to monitor its integrity. A modern and highly sensitive method is to use an electrochemical sensor, such as one based on a nickel-aluminum layered double hydroxide (Ni–Al-LDH) nanostructure, which has been developed specifically for the detection of pyrocatechol with a very low detection limit [3].
While a direct protocol for this compound is not available, the following workflow, based on general best practices and insights from pyrocatechol research, can serve as a template for your own stability studies. The diagram below outlines the key stages of this process.
Detailed Methodology:
Solution Preparation:
Stress Condition Studies:
Analysis and Quantification:
The table below summarizes the critical factors to investigate and control in your experiments.
| Parameter | Recommended Condition | Rationale & Evidence |
|---|---|---|
| Storage Temperature (Solid) | 2-8°C | Supplier recommendation for this compound [1]. |
| Solution pH | Neutral (~pH 7) | Study on pyrocatechol showed maximum stability/adsorption at pH 7, suggesting minimized degradation or reaction at this pH [2]. |
| Solution Age | Use immediately | General best practice for unstable or reactive compounds; no specific data found for the sulfate ester. |
| Analysis Method | LC-MS/MS or Electrochemical Sensor | LC-MS/MS provides definitive quantification. An Ni–Al-LDH sensor offers high sensitivity (LOD: 1 nM) for pyrocatechol detection [3]. |
To ensure the stability of this compound in your experiments, your standard operating procedures should focus on three core principles:
While a direct method for pyrocatechol sulfate is not fully detailed in the search results, the closely related compound pyrocatechol (catechol) is frequently analyzed. The methods for pyrocatechol can be adapted for its sulfate derivative.
The table below summarizes two effective approaches for separating and detecting pyrocatechol and related compounds.
| Method | Key Application & Analytic | Separation/Detection Conditions | Performance |
|---|
| RP-HPLC with UV Detection [1] | Simultaneous estimation of Doxofylline and Terbutaline in formulation | Column: ODS C18 (150 mm x 4.6 mm, 5 µm) Mobile Phase: Ammonium acetate buffer (pH 3.0):Acetonitrile (50:50 v/v) Flow Rate: 1 mL/min Detection: 257 nm | Linearity Range: 16-96 µg/mL (for Doxofylline) LOD: 0.06 µg/mL (for Doxofylline) | | Electrochemical Sensor [2] | Quantification of Pyrocatechol in real samples | Sensor: Nickel-Aluminum Layered Double Hydroxide (Ni–Al-LDH) nanostructure | Detection Limit: 1 nM (Highly sensitive) Application: Suitable for a variety of real samples |
This protocol is adapted from a validated method for drug analysis [1]. You can use it as a robust starting point for developing an assay for this compound.
The workflow for the method development and troubleshooting process is outlined below:
Q1: My chromatogram shows broad or tailing peaks. What could be the cause?
Q2: The peak resolution between my analyte and impurities is poor. How can I improve it?
Q3: I am getting high background noise or a drifting baseline in my analysis.
Q4: Are there alternative detection methods if UV sensitivity is insufficient? Yes. For higher sensitivity, consider an electrochemical sensor. Recent research shows that a sensor modified with Nickel-Aluminum Layered Double Hydroxide (Ni–Al-LDH) can detect pyrocatechol at concentrations as low as 1 nM [2]. This could be a highly effective approach for trace analysis.
To optimize your separation of this compound:
Ion-pairing chromatography is a powerful technique for separating highly polar or ionic compounds, like pyrocatechol sulfate, that are not retained by standard reversed-phase columns [1]. The core principle involves adding an ion-pairing reagent to the mobile phase. This reagent has a charge opposite to the analyte and a hydrophobic tail. It interacts with the target analyte to form a neutral, less polar "ion pair" that can be retained on a standard C18 or C8 column [1] [2].
For the analysis of This compound (an anion), you would typically use a positively charged ion-pairing reagent. The separation mechanism is explained by two main models [1] [2]:
| Mechanism | Description |
|---|---|
| Partition Model | The ion pair forms in the mobile phase, creating a neutral complex that partitions into the hydrophobic stationary phase [2]. |
| Adsorption Model | The ion-pairing reagent first adsorbs onto the stationary phase via its hydrophobic tail, creating a charged surface that then retains the analyte through electrostatic interaction [3] [2]. |
The following diagram illustrates the adsorption model, which is often the dominant mechanism when using alkyl sulfonates.
Choosing the right reagent is the most critical step in IPC method development [1]. For acidic analytes like this compound, tetraalkylammonium salts are commonly used.
| Reagent Type | Example Compounds | Alkyl Chain Length | Typical Use Case |
|---|---|---|---|
| Tetraalkylammonium Salts | Tetrabutylammonium phosphate/chloride | C4 (Butyl) | Moderate retention; faster equilibration [3]. |
| Tetrahexylammonium salts | C6 (Hexyl) | Balanced retention and efficiency. | |
| Tetraheptylammonium salts | C7 (Heptyl) | Stronger retention; for very polar analytes [4]. |
A robust method requires optimizing several parameters. The table below summarizes key variables and their effects.
| Parameter | Effect on Separation | Recommended Starting Point for this compound |
|---|---|---|
| IPR Concentration | Increase for stronger retention; too high can lead to poor elution [1]. | 5-20 mM [1]. |
| Organic Modifier | Acetonitrile often provides better selectivity. | Start with a low percentage (e.g., 5%) and increase. |
| Mobile Phase pH | Must ensure analyte and IPR are ionized. | pH > pKa of analyte; typically pH 7-9 for sulfates. |
| Column Temperature | Higher temperature reduces viscosity, speeds up analysis, and can improve peak shape [4] [1]. | 30-40°C. |
The general workflow for developing and troubleshooting an IPC method is outlined below.
Here are solutions to frequently encountered problems in IPC.
| Problem | Possible Cause | Solution |
|---|---|---|
| Long equilibration time / Poor retention reproducibility | Column not fully saturated with IPR; using gradient elution [4]. | Use isocratic elution; flush column with 50-100 column volumes of mobile phase [4]. |
| Peak Tailing | Interaction with residual silanol groups on silica column [4]. | Use the IPR to mask silanols; increase IPR concentration; use a column with high purity silica or hybrid packing [4]. |
| High Backpressure / Long Analysis Time | Mobile phase viscosity too high; organic solvent percentage too low. | Increase column temperature; consider using a shorter chain IPR (e.g., C5 vs. C7) to allow for higher organic solvent [3]. |
| Blank Solvent Peaks | Difference in composition between sample solvent and mobile phase [4]. | Dissolve samples in the mobile phase; use high-purity reagents [4]. |
This is a detailed starting method that you can adapt and optimize.
Materials:
Procedure:
Pyrocatechol sulfate is a phenolic sulfate metabolite frequently identified in human plasma and urine. Its stability is influenced by several key factors [1]:
While stable in the human body, this compound can be degraded by specific microbial enzymes. The degradation typically involves a initial desulfation step. The table below summarizes the key steps.
| Step | Process | Enzyme / Mechanism | Outcome |
|---|---|---|---|
| 1 | Desulfation | Arylsulfatase | Cleaves the sulfate ester bond, yielding inorganic sulfate and pyrocatechol [3]. |
| 2 | Ring Cleavage | Catechol 1,2-dioxygenase or Catechol 2,3-dioxygenase | Breaks the aromatic ring of pyrocatechol, leading to open-chain intermediates that enter central metabolism [3] [4]. |
This pathway is supported by research on bacteria like Methylobacillus sp. V29b, which can degrade phthalate esters completely, with pyrocatechol and its subsequent ring cleavage identified as central metabolic intermediates [3].
The following diagram illustrates this core degradation pathway.
Here is a general methodology you can adapt to study the biodegradation of this compound in your lab.
1. Culture Preparation * Microorganism: Use a pure bacterial strain known for degrading phenolic compounds (e.g., Methylobacillus sp. V29b or isolates from activated sludge) [3]. * Medium: Prepare a Minimal Salt Medium (MSM). A standard composition per liter includes [3]: * 3.5 g K₂HPO₄ * 1.5 g KH₂PO₄ * 1.0 g NH₄Cl * 0.27 g MgSO₄ * 0.03 g Fe₂(SO₄)₃·7H₂O * 0.03 g CaCl₂ * Adjust pH to 6.8 and autoclave. Filter-sterilized solutions of MgSO₄ and Fe₂(SO₄)₃ should be added separately after autoclaving to prevent precipitation [3].
2. Experimental Setup * Carbon Source: Add this compound as the sole carbon and energy source to the MSM. A typical initial concentration range is 10-1000 mg/L [3]. * Inoculation: Inoculate the medium with a small volume of bacterial suspension. * Controls: Always run a sterile control (medium with substrate, but no bacteria) to account for any non-biological degradation. * Incubation: Incubate flasks at 30°C with shaking at 180 rpm to ensure proper aeration [3].
3. Monitoring & Analysis * Sampling: Periodically collect samples from the culture broth. * Analytical Techniques: * HPLC: Use High-Performance Liquid Chromatography (HPLC) to quantify the disappearance of this compound and the potential appearance of pyrocatechol. A C18 column and a UV/Vis or mass spectrometry detector are suitable. The mobile phase often involves a gradient of water and acetonitrile [3]. * Enzyme Assays: Measure arylsulfatase and catechol dioxygenase activities in cell-free extracts to confirm the enzymatic steps [3].
Here are solutions to some frequently encountered problems.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| No Degradation Observed | Microorganism cannot utilize the compound. | Re-isolate from contaminated sites; pre-expose (acclimate) the culture to this compound at low concentrations [3]. |
| Incomplete Degradation | Accumulation of toxic intermediates (e.g., pyrocatechol). | Monitor intermediate levels; ensure culture conditions favor ring-cleavage enzyme expression; consider a microbial consortium [3]. |
| Poor Bacterial Growth | Substrate inhibition at high concentrations. | Lower the initial concentration of this compound and use a growth inhibition model (like Monod) to model kinetics [3]. |
| Abiotic Loss of Substrate | Chemical hydrolysis or adsorption. | Always include and analyze sterile controls to confirm that removal is biologically mediated [3]. |
"Broad peaks" in chromatography can be caused by issues during the separation (chromatography) or detection (mass spectrometry) stages. The table below summarizes the potential causes and general solutions.
| Potential Cause | Description | Troubleshooting Approach |
|---|---|---|
| Suboptimal Chromatography [1] | Broad, tailing, or early-eluting peaks due to issues with the liquid chromatography (LC) system. | Method re-development; optimize mobile phase, column temperature, and gradient conditions. |
| Ion Suppression [1] | Reduced ionization efficiency in the mass spectrometer due to co-eluting compounds. | Improve chromatographic separation to isolate the analyte; sample clean-up to remove interferents. |
| Software Peak Detection [1] | Limitations of peak detection algorithms in processing complex data, misclassifying signal and noise. | Use advanced data processing algorithms designed for HRMS data and perform gap filling. |
For complex samples, High-Resolution Mass Spectrometry (HRMS) and sophisticated software can be powerful tools.
The diagram below illustrates a general HRMS data processing workflow that incorporates these algorithms.
Here is a generalized methodology for analyzing complex sample data, which can be applied to detect compounds like this compound [3].
Sample Preparation and Data Acquisition:
.d or .raw) into an open format like .mzXML using a tool like MSConvert.Data Processing in XCMS:
peakwidth (which should accommodate your observed peak shape), snthresh (signal-to-noise threshold), and mzdiff.Data Export and Analysis:
m/z), retention time, and intensity information across all samples for statistical analysis and compound identification.Since the search results do not contain a specific, ready-to-use protocol for this compound, you may need to delve deeper. I suggest you:
peakwidth and snthresh using a representative sample to improve peak detection for your specific analyte.
The table below summarizes the key identifying information and properties for this compound, which is crucial for method development [1] [2].
| Property | Description |
|---|---|
| CAS Number | 4918-96-1 [3] [1] [2] |
| Synonyms | Catechol sulfate; 2-Hydroxyphenyl hydrogen sulfate [3] [1] |
| Molecular Formula | C₆H₆O₅S [3] [1] [2] |
| Molecular Weight | 190.17 g/mol [3] [1] |
| IUPAC Name | (2-hydroxyphenyl)oxidanesulfonic acid [1] [2] |
| Appearance | White solid [1] |
| Storage | 2-8°C [3] [1] |
Analytical method validation ensures that a procedure is suitable for its intended use. The following table outlines the key parameters that must be evaluated, typically for a chromatographic method like HPLC [4] [5] [6].
| Validation Parameter | Description & Objective |
|---|---|
| Accuracy | Measures the closeness of results to the true value. Often assessed by spiking samples with a known concentration of the analyte and calculating the percentage recovery [4]. |
| Precision | Evaluates the degree of agreement among a series of measurements. This includes repeatability (same day, same analyst) and intermediate precision (different days, different analysts) [7] [4]. |
| Specificity | Confirms that the method can accurately measure the analyte in the presence of other components like impurities, degradants, or matrix components [4]. |
| Linearity & Range | Demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte over a specified range [4]. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected, but not necessarily quantified. |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy [4]. |
| Robustness | Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., temperature, flow rate) [7] [4]. |
Given the absence of a specific method, this guide addresses common issues in HPLC, a likely technique for analyzing this compound, based on general principles [5] [6].
Q1: What is the biological significance of this compound that makes it an analyte of interest? this compound is not just a simple metabolite; it is a phenolic sulfate with research interest as a potential biomarker. Its levels in plasma and urine are connected to gut microbiome condition, whole grain intake, and habitual coffee consumption. It is also being studied for its role in modulating biological functions related to brain health and kidney function [1].
Q2: My analyte peaks are showing poor shape (tailing or fronting). What could be the cause? Poor peak shape in HPLC is often related to issues with the column or the interaction between the analyte and the stationary phase.
Q3: I am getting low recovery of my analyte. How can I improve it? Low recovery can occur at various stages.
The following diagram illustrates a logical workflow for developing and validating an analytical method, integrating the parameters discussed.
Since HPLC is a prime candidate for this analysis, the diagram below outlines its core components and process flow, which can aid in understanding where issues might originate [5].
The information provided should serve as a strong technical foundation. To proceed further:
The table below summarizes the available information for Pyrocatechol Sulfate and Guaiacol. Note that data for Guaiacol Sulfate is absent from the search results.
| Property | This compound | Guaiacol |
|---|---|---|
| IUPAC Name | (2-Hydroxyphenyl)oxidanesulfonic acid [1] | 2-Methoxyphenol [2] |
| Other Names | 2-hydroxyphenyl hydrogen sulfate [1] | o-Methoxyphenol, Pyrocatechol monomethyl ether [2] |
| Molecular Formula | C6H6O5S [1] | C7H8O2 [2] |
| Structure | Phenol with a sulfate group | Phenol with a methoxy group [2] |
| Assay/Purity | ≥95% (H-NMR) [1] | Information missing from search results |
| Physical Form | White solid [1] | Colorless oil or crystalline solid [2] |
| Biomarker Role | Potential biomarker for kidney function, whole grain intake, coffee drinking [1] | Information missing from search results |
| Biological Significance | Modulates brain health and cardiomyocyte beating [1] | A precursor to vanillin; a component in locust swarm pheromones [2] |
| Research Applications | Metabolomics Research, Microbiome Research [1] | Used as a reagent in peroxidase enzyme quantification assays [2] |
While the search results do not provide detailed experimental protocols, they highlight key biological roles and research applications for these compounds.
The following diagram illustrates the metabolic origin and research context of this compound, based on the information from the search results.
Diagram 1: this compound: Origins and Research Context
The following table summarizes the available information on pyrocatechol sulfate and the general context for hydroquinone sulfate.
| Aspect | This compound | Hydroquinone Sulfate |
|---|---|---|
| Parent Compound | Catechol (Pyrocatechol), Benzene-1,2-diol [1] | Hydroquinone, Benzene-1,4-diol [2] |
| Parent Chemical Formula | C₆H₆O₂ [1] | C₆H₆O₂ [2] |
| Sulfate Compound Formula | C₆H₆O₅S [3] | Information missing |
| Sulfate SMILES | O=S(=O)(O)Oc1ccccc1O [3] | Information missing |
| Research Relevance | Phenolic metabolite in human plasma; biomarker for kidney function, whole grain intake, coffee consumption [3] | Information missing |
| Biological Role/Use | Modulates brain health and cardiomyocyte beating [3] | Used in photography and as an intermediate for antioxidants [2] |
For a comprehensive comparison, an analytical chemistry approach is recommended. The diagram below outlines a potential workflow for separating and quantifying these compounds in biological samples.
Workflow Description:
The different biological roles of these sulfate metabolites stem from the distinct chemical properties and metabolic pathways of their parent compounds, catechol and hydroquinone.
Pathway Description:
Currently, direct comparison is challenging. This compound is a identifiable metabolite with emerging research roles, whereas detailed public data on hydroquinone sulfate is limited. Future research should focus on isolating and characterizing hydroquinone sulfate, followed by the direct comparative experiments outlined to fully understand their distinct roles in biology and toxicology.
Since the specific NMR data is not available in the search results, here are some practical steps you can take to acquire this information.
Although the full spectral data is missing, one research article confirms that This compound can be detected and quantified in human urine using 1H NMR spectroscopy as part of metabolomic profiling studies [2]. This validates that its NMR signals are distinguishable and relevant for biomedical research. The general workflow for such an analysis, based on the methodology described in the research, can be summarized as follows:
I hope this provides a clear path forward for your work. Would you like me to help you search for one of the specialized spectral databases mentioned above?<|end▁of▁thinking|>I've looked into your request for an NMR spectral data comparison guide for this compound. The search results confirm the compound's relevance in metabolomics research but, unfortunately, do not contain the specific experimental NMR spectral data or detailed protocols needed for a full comparison guide [1] [2].
Here is a summary of the available information for this compound.
| Property | Details |
|---|---|
| Chemical Name | This compound [1] [3] [4] |
| CAS Number | 4918-96-1 [3] [4] |
| Molecular Formula | C6H6O5S [3] [4] |
| Molecular Weight | 190.17 g/mol [3] |
| Synonyms | 2-Hydroxyphenyl hydrogen sulfate; Catechol monosulfate; 1,2-Benzenediol, mono(hydrogen sulfate) [1] [4] |
| Purity | ≥95% (as verified by H-NMR) [1] |
| Form | White solid [1] |
Since the specific NMR data is not available in the search results, here are some practical steps you can take to acquire this information.
Although the full spectral data is missing, one research article confirms that This compound can be detected and quantified in human urine using 1H NMR spectroscopy as part of metabolomic profiling studies [2]. This validates that its NMR signals are distinguishable and relevant for biomedical research. The general workflow for such an analysis, based on the methodology described in the research, can be summarized as follows:
The table below summarizes the key characteristics of pyrocatechol sulfate based on the search results:
| Characteristic | Details |
|---|---|
| Chemical Role | Gut microbiota-derived metabolite [1] |
| Biological Context | Associated with fear extinction learning and neuronal activity in preclinical models [1] |
| Molecular Formula | C₆H₆O₅S [1] |
| Origin | Xenobiotic metabolism [1] |
While I cannot create a pathway diagram for the recovery process due to a lack of specific workflow data, the following example illustrates how to structure a Graphviz DOT script for an experimental workflow, adhering to your formatting specifications.
You can use this template and replace the nodes and edges with your specific protocol steps once you have the necessary information.
The table below summarizes the available fundamental information about this compound, which is crucial for understanding its potential behavior in assays. [1] [2]
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Other Names | (2-Hydroxyphenyl)oxidanesulfonic acid, 2-hydroxyphenyl hydrogen sulfate [1] |
| CAS Number | 4918-96-1 [2] |
| Molecular Formula | C6H6O5S [1] [2] |
| Molecular Weight | 190.17 g/mol [2] |
| Form | White solid [1] |
| Bioactive Role | Phenolic metabolite; potential biomarker for kidney function, whole grain intake, and coffee consumption; modulator of brain health and cardiomyocyte function. [1] [2] |
Although direct data for this compound is unavailable, the search results provide a clear framework for how cross-reactivity testing is performed, particularly for steroid hormone immunoassays. The following diagram outlines the general experimental workflow for determining cross-reactivity.
The methodology generally follows these steps [3] [4]:
Since published data on this specific topic appears to be lacking, you may need to generate the comparative data yourself. Here are some suggested steps: